Acute Oral Toxicity (LD₅₀) in Mice: Tetrahydro Derivative Exhibits 2.8-Fold Lower Acute Lethality Than the Aromatic 1H-Indazole Analog
In male NMRI mice (18–20 g), the acute oral LD₅₀ of 3-(β-morpholino-ethoxy)-4,5,6,7-tetrahydro-2H-indazole was determined to be 1720 mg/kg, compared to 615 mg/kg for 3-(β-morpholino-ethoxy)-1H-indazole hydrobromide under comparable conditions [1]. This represents a 2.8-fold reduction in acute lethal toxicity for the tetrahydro derivative.
| Evidence Dimension | Acute oral LD₅₀ in mice |
|---|---|
| Target Compound Data | LD₅₀ = 1720 mg/kg p.o. |
| Comparator Or Baseline | 3-(β-morpholino-ethoxy)-1H-indazole hydrobromide: LD₅₀ = 615 mg/kg p.o. |
| Quantified Difference | 2.80-fold higher LD₅₀ (lower acute toxicity) |
| Conditions | Male NMRI mice, 18–20 g, oral gavage in methylcellulose mucilage, 7-day observation |
Why This Matters
A 2.8-fold wider acute safety margin directly impacts preclinical tolerability and may allow higher dosing in efficacy studies without reaching lethal thresholds, a key consideration for analgesic development programs.
- [1] Temmler Werke-Vereinigte Chemische Fabriken. US Patent 3,981,997 (1976), Tables I and III. View Source
